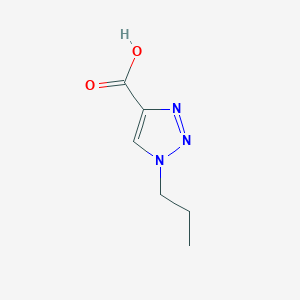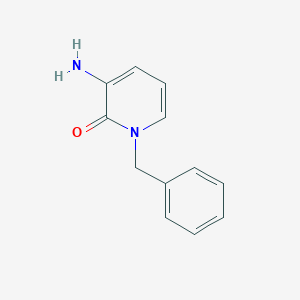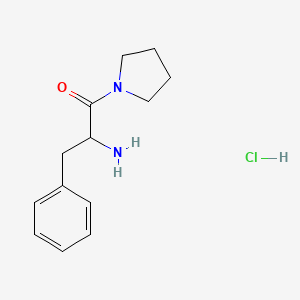![molecular formula C10H9N3O2 B1527458 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1248926-27-3](/img/structure/B1527458.png)
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound with a molecular weight of 203.2 . It’s a nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound is part of a series of novel triazolo [4,3- a ]pyrazine derivatives . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.2 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Research on triazolopyridines has led to the development of efficient synthesis methods, highlighting the compound's relevance in synthetic chemistry. A key method involves the cyclization of acetohydrazides using Lawesson's reagent, which is a racemization-free process, important for maintaining the integrity of chiral centers near the heterocycle (Moulin, Martinez, & Fehrentz, 2006). This synthesis pathway is notable for its versatility in substituting the triazolopyridine ring, allowing for the exploration of various derivatives with potential biological activities.
Biological Activities and Applications
Triazolopyridines exhibit a range of biological activities, making them targets for pharmaceutical development. They have been investigated for their antibacterial properties, with certain derivatives showing promising activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014). Additionally, these compounds have been explored for potential anticancer properties, with some derivatives displaying in vitro activity (Bhat et al., 2004). The versatility in chemical structure contributes to a broad spectrum of biological effects, underscoring the importance of triazolopyridines in medicinal chemistry research.
Advanced Synthesis Techniques
Innovative methods have been developed for the synthesis of triazolopyridine derivatives, such as the microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines (Ibrahim, Behbehani, & Ahmed Arafa, 2020). This technique offers a practical, efficient, and environmentally friendly approach to constructing the triazolopyridine core, highlighting the ongoing advancements in synthetic methodologies that enhance the accessibility of these compounds for further research and application.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting a variety of potential molecular and cellular effects .
Safety and Hazards
Future Directions
There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Nitrogen-containing heterocycles are the basic backbone of many physiologically active compounds and drugs . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .
Biochemical Analysis
Biochemical Properties
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The nature of these interactions often involves inhibition of enzyme activity, which can lead to downstream effects on cellular processes. Additionally, this compound has demonstrated antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the c-Met pathway . This inhibition can lead to reduced gene expression of oncogenes and altered cellular metabolism. Furthermore, the compound’s antibacterial properties suggest it can disrupt bacterial cell wall synthesis and protein function, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as c-Met kinase, inhibiting their activity . This binding can prevent the phosphorylation of downstream targets, thereby inhibiting cell signaling pathways crucial for cell growth and survival. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments . These factors determine its accumulation in target tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence energy metabolism . These localization patterns are essential for the compound’s ability to exert its biological effects.
Properties
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIUVUKBNCBABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248926-27-3 | |
| Record name | 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)


![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)
![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
